molecular formula C14H16N2OS2 B15216435 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- CAS No. 284682-03-7

4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)-

Cat. No.: B15216435
CAS No.: 284682-03-7
M. Wt: 292.4 g/mol
InChI Key: HEXQXWAIZMQUTG-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- is a heterocyclic compound featuring a pyrimidinone core substituted with butylthio and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- typically involves the reaction of 2-thiouracil with butyl and phenyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol groups of 2-thiouracil attack the halides, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to dihydropyrimidinone derivatives.

    Substitution: The butylthio and phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfur atoms can form strong interactions with metal ions or thiol groups in proteins, potentially inhibiting their activity. Additionally, the aromatic phenylthio group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

    2-Thiouracil: A precursor in the synthesis of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)-.

    4(1H)-Pyrimidinone, 2-(methylthio)-6-(phenylthio)-: Similar structure but with a methylthio group instead of a butylthio group.

    4(1H)-Pyrimidinone, 2-(butylthio)-6-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group.

Uniqueness: The uniqueness of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of butylthio and phenylthio groups enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)-, identified by CAS number 284682-03-7, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in various fields, including pharmacology and agriculture. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure

The molecular formula for 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- is C14H16N2OS2C_{14}H_{16}N_{2}OS_{2}, with a molecular weight of approximately 292.42 g/mol. The structure includes a pyrimidine ring substituted with butylthio and phenylthio groups, which may influence its biological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various pyrimidine derivatives, including the compound . Pyrimidine derivatives are known to exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 4(1H)-Pyrimidinone have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4(1H)-PyrimidinoneE. coli12.5 µg/mL
S. aureus6.25 µg/mL
C. albicans25 µg/mL

The above table summarizes findings from various studies indicating that this compound has notable antimicrobial properties, particularly against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely documented. In vitro studies have demonstrated that certain pyrimidine compounds can inhibit cancer cell proliferation across multiple cell lines.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of thiazolidin-4-one-pyrimidines on several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated that compounds with similar structures to 4(1H)-Pyrimidinone exhibited IC50 values ranging from 0.01 to 0.12 µM across different cell lines .

The biological activity of pyrimidine derivatives like 4(1H)-Pyrimidinone is often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymes : Pyrimidines can inhibit key enzymes involved in nucleic acid synthesis.
  • DNA Interaction : Some derivatives bind to DNA or RNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Certain compounds induce apoptosis in cancer cells through various signaling pathways.

Properties

CAS No.

284682-03-7

Molecular Formula

C14H16N2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

2-butylsulfanyl-4-phenylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N2OS2/c1-2-3-9-18-14-15-12(17)10-13(16-14)19-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,16,17)

InChI Key

HEXQXWAIZMQUTG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=CC(=O)N1)SC2=CC=CC=C2

Origin of Product

United States

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